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Compound of Interest

Compound Name: TAK-901 hydrochloride

Cat. No.: B12362772 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target kinases and binding

affinity of TAK-901 hydrochloride, an investigational, multi-targeted Aurora B kinase inhibitor.

The information is compiled from preclinical studies and is intended to serve as a resource for

researchers in oncology and drug development.

Executive Summary
TAK-901 is a novel, potent, and time-dependent inhibitor of Aurora B kinase, a key regulator of

mitosis.[1] It also demonstrates inhibitory activity against a panel of other kinases, though its

cellular activity is most pronounced against Aurora B, FLT3, and FGFR2.[1][2] Its mechanism of

action involves the suppression of histone H3 phosphorylation, a direct substrate of Aurora B,

leading to endoreduplication and polyploidy, ultimately inhibiting cell proliferation in various

cancer cell lines.[1][2] This document details the specific binding affinities, summarizes key

experimental methodologies, and visualizes the relevant biological pathways and experimental

workflows.

Target Kinase Profile and Binding Affinity
TAK-901 has been profiled against a broad panel of kinases, demonstrating potent inhibitory

activity against several key targets. The binding affinity and inhibitory concentrations are

summarized below.
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Biochemical Assay Data
The following table summarizes the in vitro inhibitory activity of TAK-901 against various

purified kinases.

Target Kinase IC50 (nM) Notes

Aurora B 15[3][4]
Time-dependent, tight-binding

inhibition[2]

Aurora A 21[3][4] Not time-dependent[2]

JAK3 1.2[5]

c-Src 1.3[5]

CLK2 <2.0[5]

FGR <2.0[5]

YES1 <2.0[5]

FLT3 Similar to Aurora A/B[5]

FGFR Similar to Aurora A/B[5]

Cellular Assay Data
The following table presents the effective concentrations of TAK-901 required to inhibit cellular

processes mediated by its target kinases.

Cellular Target/Process Cell Line EC50 (µM)

Histone H3 Phosphorylation PC3 0.16[3]

FLT3 Autophosphorylation MV4-11 0.25[2]

FGFR2 Autophosphorylation KATO-III 0.22[2]

Kinetic and Affinity Constants for Aurora B
TAK-901 exhibits tight-binding, time-dependent inhibition of the Aurora B/INCENP complex.
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Parameter Value

Affinity Constant (Kd) 0.02 nM[5][6]

Dissociation Half-life (t1/2) 920 minutes[5][6]

On-rate Constant (kon) 5.6 x 10^5 M⁻¹sec⁻¹[2]

Off-rate Constant (koff) 1.3 x 10⁻⁵ sec⁻¹[2]

Experimental Protocols
This section details the methodologies used to characterize the activity of TAK-901.

In Vitro Kinase Inhibition Assay
Objective: To determine the concentration of TAK-901 required to inhibit 50% of the activity

(IC50) of purified kinases.

Methodology:

Enzyme activities of Aurora A/TPX2 and Aurora B/INCENP complexes are assayed at room

temperature in a buffer containing serially diluted TAK-901.[3]

For Aurora A/TPX2, 2 nM of the enzyme complex is assayed with 100 nM FL-Kemptide and

1 mM ATP.[3]

For Aurora B/INCENP, 0.8 nM of the enzyme complex is assayed with 100 nM 5-carboxy-

fluorescein-GRTGRRNSI-NH2 (FL-PKAtide) and 10 mM ATP.[3]

For time-dependent inhibition studies, Aurora B/INCENP is pre-incubated with TAK-901 for 1

hour at room temperature before the addition of 150 µM ATP to initiate the reaction.[3]

Product formation is quantified using an IMAP (Immobilized Metal Affinity-based

Phosphorescence) detection system.[3]

For slow progress curve analysis of TAK-901 binding to Aurora B/INCENP, a LabChip off-

chip mobility shift assay is utilized. The enzyme reaction is initiated by adding 0.1 nmol/L
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Aurora B/INCENP to a reaction mixture containing 1 mmol/L ATP, 2 μmol/L FL-PKAtide, and

serial dilutions of TAK-901.[2]

Cellular Proliferation Assay
Objective: To determine the effective concentration of TAK-901 that inhibits cell proliferation by

50% (EC50).

Methodology:

Cells are plated in 96-well microtiter plates and incubated with serial dilutions of TAK-901 for

72 hours.[3]

Cell proliferation is determined by either:

BrdUrd Incorporation: An ELISA-based analysis of bromodeoxyuridine (BrdUrd)

incorporation into DNA.[3]

MTS Assay: For confluent, non-dividing cells like IMR-90 fibroblasts, an MTS assay is

conducted to measure cell viability.[3]

Immunoblotting for Histone H3 Phosphorylation
Objective: To assess the inhibition of Aurora B kinase activity in intact cells by measuring the

phosphorylation of its substrate, histone H3.

Methodology:

PC3 cells are treated with varying concentrations of TAK-901.[2]

Whole-cell lysates are prepared using a buffer containing 62.5 mmol/L Tris-HCl (pH 7), 1%

SDS, and 10% glycerol.[2]

Proteins are separated by SDS-PAGE and transferred to a membrane.

The membrane is probed with primary antibodies specific for phosphorylated histone H3

(Ser10) and total histone H3.
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Following incubation with secondary antibodies, the protein bands are visualized using a

chemiluminescence detection system. The EC50 is determined from the dose-response

curve.[2]

Flow Cytometry for Cell Cycle Analysis
Objective: To analyze the effect of TAK-901 on cell cycle progression and the induction of

polyploidy.

Methodology:

HL60 cells are incubated for 48 hours with a concentration dilution series of TAK-901.[2]

Cells are harvested, fixed, and stained with a fluorescent DNA dye (e.g., propidium iodide).

The DNA content of individual cells is measured using a flow cytometer.

The resulting histograms are analyzed to determine the percentage of cells in different

phases of the cell cycle (G1, S, G2/M) and to quantify the induction of polyploidy (cells with

>4N DNA content).[2]

Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by TAK-901 and a typical

experimental workflow for its characterization.
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Caption: TAK-901 inhibits Aurora B, preventing Histone H3 phosphorylation and disrupting

mitosis, leading to polyploidy.
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Caption: Experimental workflow for the preclinical characterization of TAK-901.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [TAK-901 Hydrochloride: A Technical Guide to Target
Kinases and Binding Affinity]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12362772#tak-901-hydrochloride-target-kinases-and-
binding-affinity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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